Superior Scaffold for Sonogashira Cross-Coupling in Luminescent Probe Synthesis
4-(4-Bromophenyl)-2,6-dipyridin-2-ylpyridine serves as a highly efficient substrate for Sonogashira cross-coupling, enabling the synthesis of a diphenylacetylene-functionalized terpyridine ligand (L) that exhibits an exceptionally high fluorescence quantum yield. This value is approximately two orders of magnitude greater than typical for monoterpyridine ligands, a property directly attributed to the structure derived from this specific precursor [1].
| Evidence Dimension | Fluorescence Quantum Yield (Φ) of derived ligand L in solution |
|---|---|
| Target Compound Data | Φ = 0.85 (in DCM) |
| Comparator Or Baseline | Typical monoterpyridine ligands: Φ < 0.01 |
| Quantified Difference | > 85-fold increase in quantum yield |
| Conditions | 4'-[4-{(4-methoxyphenyl)ethynyl}phenyl]-2,2':6',2''-terpyridine (L) synthesized via Sonogashira coupling of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine. Measurements in dichloromethane (DCM) solution. |
Why This Matters
This demonstrates the unique ability of the brominated precursor to generate high-performance fluorophores for applications in sensing, imaging, and optoelectronics.
- [1] Ghosh, B. N., et al. (2015). Synthesis, structure and photophysical properties of a highly luminescent terpyridine-diphenylacetylene hybrid fluorophore and its metal complexes. Dalton Transactions, 44(1), 254-267. View Source
